3-Methoxybutan-1-ol

Atmospheric Chemistry Environmental Fate Glycol Ethers

3-Methoxybutan-1-ol (3-MB) is a branched C5 alkoxyalcohol that combines a primary alcohol with a secondary methoxy group, delivering an unmatched balance of hydrophilic and hydrophobic solvency. Unlike n-butanol (high volatility) or 1-methoxy-2-propanol (limited viscosity reduction), 3-MB extends open time in high-solids and waterborne coatings, improves brushability in nitrocellulose lacquers, and serves as the critical precursor for Butoxyl® (3-Methoxybutyl Acetate) used in electronics cleaning. Its strong hydrophobic interactions ensure phase stability in brake fluid formulations. Choose 3-MB for superior film formation, coupling power, and versatile downstream intermediate performance.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 2517-43-3
Cat. No. B165606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybutan-1-ol
CAS2517-43-3
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCC(CCO)OC
InChIInChI=1S/C5H12O2/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3
InChIKeyJSGVZVOGOQILFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybutan-1-ol (CAS 2517-43-3) Solvent Properties and Procurement Specifications


3-Methoxybutan-1-ol (3-MB) is a branched, C5 alkoxyalcohol (primary alcohol and ether) [1] that serves as a high-boiling, low-volatility solvent and intermediate. Its molecular structure (CH3CH(OCH3)CH2CH2OH) [1] gives it a unique balance of hydrophilic and hydrophobic character, making it miscible with water and a wide range of organic solvents [2]. It is a colorless liquid with a mild odor, and it is primarily used in coatings, inks, and adhesives .

Why 3-Methoxybutan-1-ol Cannot Be Replaced by a Generic Glycol Ether or Alcohol


Substituting 3-Methoxybutan-1-ol with a generic solvent like n-butanol or a simple glycol ether (e.g., 1-methoxy-2-propanol) will lead to significant performance deficits in specific applications. While n-butanol offers good solvency, it has a much lower boiling point and higher volatility . 3-Methoxybutan-1-ol's unique combination of a branched C5 backbone and a secondary methoxy group provides a distinct balance of hydrophobicity, evaporation rate, and viscosity reduction power that is not replicated by shorter-chain or linear analogs [1]. The evidence below quantifies these critical differences in solubility, reactivity, and application-specific performance.

Quantifiable Differentiation of 3-Methoxybutan-1-ol Against Key Comparators


Differentiation in Atmospheric Reactivity: OH Radical Rate Constants

In head-to-head atmospheric reactivity studies, 3-Methoxybutan-1-ol (3-M-1-BOL) reacts with OH radicals with a rate constant (k) of 2.38 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, while its shorter-chain analog 3-methoxy-1-propanol (3-M-1-POL) reacts with a rate constant of 2.15 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This 11% faster OH reactivity for the butanol derivative translates to a shorter estimated tropospheric lifetime (τ = 1/(k[OH])) of ~11.7 hours for 3-MB versus ~12.9 hours for the propanol analog (assuming [OH] = 1×10⁶ molecules cm⁻³).

Atmospheric Chemistry Environmental Fate Glycol Ethers

Differentiation in Hydrophobic Interaction: Enthalpic Virial Coefficients

Calorimetric studies of aqueous solutions reveal a striking difference in hydrophobic interaction strength. The enthalpic virial coefficient (hxx), a measure of solute-solute interaction, for 3-methoxy-1-butanol (3-MB) was found to be significantly greater than that of its isomer, 1-methoxy-2-butanol (M-2B) [1]. The study states hxx(3 MB) ≫ hxx(M-2B), indicating a much stronger hydrophobic interaction for 3-MB due to its distinct molecular architecture (primary alcohol with a secondary methoxy group).

Solution Thermodynamics Hydrophobic Interaction Microcalorimetry

Solvent Isotope Effect in Oxidation Reactions

The solvent isotope effect, k(H₂O)/k(D₂O), provides a unique fingerprint for the transition state and mechanism of oxidation. For 3-methoxybutan-1-ol, this value is consistently lower than that for ethanediol but similar to propane-1,3-diol across multiple oxidants [1][2][3]. For example, with pyridinium hydrobromide perbromide (PHPB), the values are 4.71 (ethanediol), 2.17 (propane-1,3-diol), and 2.23 (3-methoxybutan-1-ol) [1].

Physical Organic Chemistry Kinetic Isotope Effect Reaction Mechanisms

Physical Property Differentiation vs. 1-Methoxy-2-propanol

As a solvent for coatings, 3-Methoxybutan-1-ol (3-MB) offers a significantly different volatility profile compared to the widely used glycol ether 1-Methoxy-2-propanol (PGME). 3-MB has a boiling point of 158-161 °C [1] and a vapor pressure of ~1.3 hPa at 20 °C [2], whereas PGME has a boiling point of 120 °C [3] and a much higher vapor pressure. This makes 3-MB a 'low-volatility' solvent suited for applications requiring longer open times and improved flow, while PGME is chosen for faster evaporation.

Solvent Selection Coatings Formulation Volatility Control

Differentiation in Viscosity Reduction of Alkyd Paints

Technical literature from Celanese states that 'small additions [of 3-Methoxybutanol] considerably reduce the viscosity of alkyd resin and oleo resinous paints and improve their brush ability' . This specific performance claim highlights its utility as a rheology modifier, a function not claimed for simple solvents like n-butanol, which serves primarily as a diluent. The quantitative effect on viscosity is not provided, but the statement confirms a specific, valuable function.

Rheology Modification Coatings Additives Alkyd Resins

Optimal Use Cases for 3-Methoxybutan-1-ol Driven by Differentiation Evidence


As a Low-Volatility Coalescent and Flow Promoter in High-Solids and Waterborne Coatings

3-Methoxybutan-1-ol's high boiling point (158-161 °C) and low vapor pressure [1] make it an ideal choice for coatings requiring extended open times and excellent film formation, particularly in high-solids and waterborne systems. Its ability to reduce the viscosity of alkyd paints and improve brushability in nitrocellulose lacquers is a key performance advantage over more volatile alternatives like 1-methoxy-2-propanol.

As a Model Substrate for Studying Alcohol Dehydration and Oxidation Mechanisms

The well-characterized kinetic behavior of 3-Methoxybutan-1-ol in oxidation reactions, including its distinct solvent isotope effects [2][3] and its use as a model compound in CeO2-catalyzed dehydration studies , makes it a valuable research tool. Its unique structure (primary alcohol with a secondary methoxy group) allows researchers to probe the effects of branching and ether functionality on reaction pathways.

As a Specialty Intermediate for the Synthesis of 3-Methoxybutyl Acetate and Xanthate Complexes

3-Methoxybutan-1-ol serves as the key precursor for 3-Methoxybutyl Acetate (Butoxyl) , a widely used solvent in the electronics industry for cleaning. It is also an intermediate in the synthesis of potassium 3-methoxy-1-butylxanthate, used to prepare metal xanthate complexes . Its unique structure imparts specific solvency and reactivity to these downstream products, differentiating them from acetates or xanthates derived from simpler alcohols.

As a Coupling Agent in Brake Fluids

3-Methoxybutan-1-ol is used as a coupling agent in brake fluid formulations . Its thermodynamic signature—specifically its strong hydrophobic interaction in water as evidenced by its high enthalpic virial coefficient [4]—suggests a specific role in maintaining phase stability and solvency for the various glycol ethers and corrosion inhibitors present in these complex mixtures.

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